4-n-Octyloxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-octoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALWCYFULVHLEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 |

Source

|

| Record name | P-N-OCTYLOXYBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20816 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025807 |

Source

|

| Record name | 4-Octyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-n-octyloxybenzoic acid is a white powder. (NTP, 1992) |

Source

|

| Record name | P-N-OCTYLOXYBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20816 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) |

Source

|

| Record name | P-N-OCTYLOXYBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20816 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2493-84-7 |

Source

|

| Record name | P-N-OCTYLOXYBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20816 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octyloxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2493-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Octyloxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002493847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octyloxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(octyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Octyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(OCTYLOXY)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04GD4OJ7FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

226 °F (Turbid) (NTP, 1992) |

Source

|

| Record name | P-N-OCTYLOXYBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20816 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Chemical Properties of 4-n-Octyloxybenzoic Acid

Introduction

This compound (OBA) is a prominent member of the alkyl-oxybenzoic acid homologous series, distinguished by its significant role in the field of materials science, particularly in the synthesis and study of liquid crystals.[1][2] Its molecular architecture, featuring a rigid benzoic acid core coupled with a flexible octyloxy aliphatic chain, imparts the amphiphilic character necessary for the formation of mesophases. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, offering field-proven insights for researchers, materials scientists, and professionals in drug development. We will delve into its synthesis, structural characteristics, thermal behavior, and key applications, grounding the discussion in established experimental data and protocols.

Molecular Structure and Synthesis

The properties of this compound are a direct consequence of its molecular structure, which consists of three key components:

-

Aromatic Core: A para-substituted benzene ring provides structural rigidity and promotes intermolecular π-π stacking interactions.

-

Carboxylic Acid Group: This polar functional group is crucial for the formation of strong intermolecular hydrogen bonds, typically leading to the creation of dimeric structures that are fundamental to its liquid crystalline behavior.[3]

-

Octyloxy Chain: A flexible C8 alkyl chain attached via an ether linkage. This nonpolar tail introduces fluidity and influences the packing of molecules, playing a key role in determining the type and temperature range of the liquid crystal phases.[3]

Common Synthesis Pathway

The most prevalent laboratory-scale synthesis of this compound involves a two-step process: Williamson ether synthesis followed by saponification (hydrolysis) of the resulting ester. This method is reliable and provides good yields.

The causality behind this choice of protocol is rooted in its efficiency. The phenolic hydroxyl group of a p-hydroxybenzoate is a strong nucleophile when deprotonated, readily attacking the primary alkyl halide (1-bromooctane). The ester starting material protects the carboxylic acid functionality, which would otherwise interfere with the base-catalyzed ether synthesis. The final hydrolysis step is a robust and high-yielding reaction to liberate the desired carboxylic acid.

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is a self-validating system; successful isolation of the intermediate ester and a significant pH change during the final acidification are key indicators of reaction progression.

Materials:

-

Methyl p-hydroxybenzoate

-

1-Bromooctane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Potassium Hydroxide (KOH)

-

Acetone

-

Ethanol

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

Experimental Workflow:

-

Step 1: Synthesis of Methyl 4-(octyloxy)benzoate.

-

To a round-bottom flask equipped with a reflux condenser, add methyl p-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a sufficient volume of acetone to dissolve the benzoate.

-

Add 1-bromooctane (1.2 eq) to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure to yield the crude intermediate ester. Purification can be achieved by recrystallization from ethanol.

-

-

Step 2: Hydrolysis to this compound. [4]

-

Dissolve the crude methyl 4-(octyloxy)benzoate from the previous step in a mixture of ethanol and an aqueous solution of potassium hydroxide (2.0-3.0 eq).

-

Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (indicated by TLC).

-

Cool the reaction mixture and reduce its volume by rotary evaporation to remove most of the ethanol.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the cold solution dropwise with concentrated HCl while stirring vigorously. The product will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry in a vacuum oven.

-

The final product can be further purified by recrystallization from ethanol or methanol.[1][4]

-

Physicochemical Properties

The physical and chemical characteristics of this compound are well-documented, providing a reliable basis for its application in various scientific domains.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂O₃ | [5][6] |

| Molecular Weight | 250.33 g/mol | [5][7] |

| Appearance | White to light yellow powder or crystalline solid. | [1][5][6] |

| Melting Point | 101-105 °C | [1][2] |

| Boiling Point | ~353.5 °C (rough estimate) | [1][8] |

| Solubility | Insoluble in water.[5] Soluble in hot methanol.[1] | [1][5] |

| pKa | 4.48 ± 0.10 (Predicted) | [1][6] |

| CAS Number | 2493-84-7 | [5][6] |

Thermal Properties and Liquid Crystalline Behavior

This compound is a thermotropic liquid crystal, meaning it exhibits intermediate phases (mesophases) between the solid and isotropic liquid states as a function of temperature.[9] The characterization of these phase transitions is critical for its application in liquid crystal devices and is typically performed using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Phase Transitions

Upon heating, this compound undergoes a series of well-defined phase transitions. The formation of smectic and nematic phases is a hallmark of this compound.[2][3]

-

Crystalline to Smectic C Phase: Occurs at approximately 101 °C. In the smectic C phase, molecules are arranged in layers, with the long axis of the molecules tilted with respect to the layer normal.

-

Smectic C to Nematic Phase: Occurs at approximately 108 °C. The layered structure is lost, but the molecules retain a preferential long-range orientational order.

-

Nematic to Isotropic Liquid Phase: Occurs at approximately 147 °C. At this clearing point, all long-range orientational order is lost, and the material behaves as a conventional liquid.

Caption: Thermal phase transitions of this compound.

Thermal Analysis Protocol: DSC

Differential Scanning Calorimetry (DSC) is the primary technique for quantitatively determining the temperatures and enthalpy changes associated with these phase transitions.

Workflow:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the first transition (e.g., 30 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the final clearing point (e.g., 160 °C).[10]

-

Hold isothermally for 2-5 minutes to ensure thermal history is erased.

-

Cool the sample at the same controlled rate back to the starting temperature.

-

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic peaks on the heating scan correspond to the phase transitions (crystal-smectic, smectic-nematic, nematic-isotropic). The onset temperature of these peaks is taken as the transition temperature.

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by its carboxylic acid functionality.

-

Acidity: As a carboxylic acid, it will donate a proton in the presence of a base. It readily reacts with both organic and inorganic bases in neutralization reactions to form the corresponding carboxylate salt and water.[5] These reactions are typically exothermic.

-

Esterification: The carboxylic acid group can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol. This reactivity is fundamental to its use as an intermediate in the synthesis of more complex liquid crystal molecules.[11]

-

Stability and Storage: The compound is stable under normal laboratory conditions. It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area to prevent moisture absorption.[1][12] It is incompatible with strong oxidizing agents.[13]

Applications

The unique properties of this compound make it a valuable compound in several areas of research and development.

-

Liquid Crystal Research: It is a model compound for studying the structure-property relationships in liquid crystals. Its well-defined smectic and nematic phases are ideal for fundamental physical studies.[9][14]

-

Synthesis Intermediate: It serves as a crucial building block for creating more complex thermotropic liquid crystals, including chiral ferroelectric and side-chain polymeric liquid crystals.[2][8][11]

-

Hydrogen-Bonded Complexes: The carboxylic acid group can form strong hydrogen bonds with other molecules (e.g., other carboxylic acids or pyridines) to create supramolecular, hydrogen-bonded liquid crystals with tunable properties.[15]

-

Drug Development and Cosmetics: While less common, related p-alkoxybenzoic acids and their esters are explored in pharmaceutical and cosmetic formulations, often for their preservative or UV-absorbing properties.[6]

Safety and Handling

Adherence to proper safety protocols is essential when working with any chemical substance.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[2][12]

-

Handling: Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][16]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[5][12]

-

Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[5][12]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][13]

-

Ingestion: Clean mouth with water and seek medical attention.[13]

-

-

Fire Fighting: Use a dry chemical, carbon dioxide, or Halon extinguisher to control fires involving this compound.[5]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17231, 4-(Octyloxy)benzoic acid. Retrieved from [Link].[5]

-

Lokanath, N. K., et al. (2000). Crystal Structure of 4-Octlyloxybenzoic Acid. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 350(1), 75-83. Retrieved from [Link].[3]

-

Isik, B., et al. (2022). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Instrumentation Science & Technology, 50(1), 1-15. Retrieved from [Link].[9]

-

Amerigo Scientific (n.d.). 4-(Octyloxy)benzoic acid (98%). Retrieved from [Link].[7]

-

ResearchGate (2019). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Retrieved from [Link].[15]

-

Taylor & Francis Online (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Retrieved from [Link].[14]

-

Muhammad, G., et al. (2011). 4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2578. Retrieved from [Link].[11]

-

PrepChem (n.d.). Synthesis of 4-Octyloxybenzoic acid. Retrieved from [Link].[4]

-

ResearchGate (n.d.). DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1. Retrieved from [Link].[10]

Sources

- 1. This compound CAS#: 2493-84-7 [m.chemicalbook.com]

- 2. 4-(Octyloxy)benzoic acid 98 2493-84-7 [sigmaaldrich.com]

- 3. tandfonline.com [tandfonline.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-(Octyloxy)benzoic acid | C15H22O3 | CID 17231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. 4-(Octyloxy)benzoic acid (98%) - Amerigo Scientific [amerigoscientific.com]

- 8. chembk.com [chembk.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-(4-Octyloxybenzoyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 4-n-Octyloxybenzoic Acid

Abstract

This technical guide provides a comprehensive examination of 4-n-octyloxybenzoic acid (8OBA), a prototypical calamitic (rod-shaped) thermotropic liquid crystal. We delve into the nuanced relationship between its molecular architecture and its macroscopic physicochemical properties, with a particular focus on the genesis of its liquid crystalline behavior. This document outlines the standard synthesis via Williamson etherification, details rigorous methods for structural and phase characterization, and discusses the fundamental significance of this molecule in materials science. The guide is intended for researchers and professionals in chemistry, materials science, and drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Architectural Significance of Alkoxybenzoic Acids

The 4-alkoxybenzoic acid homologous series represents a cornerstone in the study of liquid crystals (LCs).[1][2] These compounds serve as fundamental building blocks for creating mesogenic materials due to their inherent structural anisotropy—a rigid aromatic core coupled with a flexible aliphatic chain.[1] this compound (8OBA), with its C8 alkyl chain, is particularly noteworthy as it sits in a transitional region of the series, exhibiting both nematic and smectic mesophases.[3]

The defining characteristic of this class of molecules is their capacity for self-assembly into supramolecular structures, primarily driven by robust hydrogen bonding between the carboxylic acid moieties of two separate molecules.[1][4] This dimerization effectively doubles the length of the molecule, enhancing the aspect ratio and promoting the orientational order required for liquid crystallinity.[1][3] Understanding the molecular structure of 8OBA is therefore critical to comprehending and engineering the behavior of more complex liquid crystalline systems used in displays, sensors, and other advanced optical technologies.[1]

Molecular Structure and Physicochemical Properties

The structure of 8OBA consists of three key components: a central benzene ring, a carboxylic acid group at the 4-position, and an octyloxy (-O-(CH₂)₇-CH₃) ether group at the 1-position. This arrangement imparts an elongated, rod-like shape essential for its mesogenic properties.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties for this compound is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂O₃ | [5][6][7] |

| Molecular Weight | 250.33 g/mol | [8] |

| CAS Number | 2493-84-7 | [5][6] |

| Appearance | White to light yellow crystalline powder | [5][8] |

| Melting Point | 101-105 °C | [9] |

| Boiling Point | 353.47 °C (rough estimate) | [9] |

| Solubility | Insoluble in water; soluble in hot methanol and other organic solvents. | [5][8][10] |

| Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)C(=O)O | [5] |

| InChI Key | IALWCYFULVHLEC-UHFFFAOYSA-N | [6][11] |

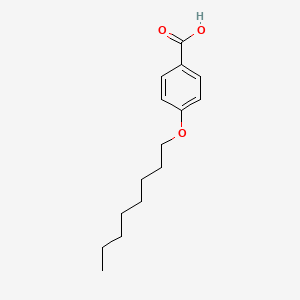

Molecular Diagram

The chemical structure of this compound is visualized below.

Caption: Molecular structure of this compound (C₁₅H₂₂O₃).

Synthesis via Williamson Etherification

The most common and efficient laboratory-scale synthesis of this compound is the Williamson ether synthesis.[12][13] This reaction proceeds via a robust Sₙ2 mechanism.[14][15]

Causality of Experimental Choices

The reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[14]

-

Starting Materials : 4-Hydroxybenzoic acid serves as the phenol, and 1-bromooctane (or a similar 1-halo-octane) is the alkylating agent.

-

Base : A moderate base like potassium carbonate (K₂CO₃) is used. Its primary role is to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming the potassium 4-hydroxybenzoate salt in situ. This salt is a potent nucleophile. A strong base like NaOH could also deprotonate the more acidic carboxylic acid proton, but the carboxylate is a much weaker nucleophile than the phenoxide, preventing side reactions.

-

Solvent : A polar aprotic solvent such as acetone or dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the Sₙ2 reaction mechanism without solvating the nucleophile too strongly.[15]

-

Heat : The reaction is heated under reflux to increase the reaction rate, ensuring completion within a reasonable timeframe.

Experimental Protocol

-

Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (1.5 eq, finely pulverized), and a sufficient volume of acetone to ensure stirring.

-

Addition of Alkyl Halide : Add 1-bromooctane (1.1 eq) to the stirring suspension.

-

Reaction : Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup : After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃, KBr). Evaporate the solvent from the filtrate under reduced pressure.

-

Acidification : Dissolve the resulting crude solid in warm water containing a small amount of base (e.g., NaOH) and then acidify with concentrated HCl until the pH is ~2. This protonates the carboxylate, causing the desired this compound to precipitate.

-

Purification : Collect the white precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Structural Characterization and Spectroscopic Analysis

Confirming the molecular structure and purity of the synthesized 8OBA requires a suite of spectroscopic techniques. Each method provides unique information about different parts of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present. The spectrum is characterized by several strong absorption bands.[7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2500-3300 | O-H stretch (broad) | Carboxylic Acid (H-bonded) |

| ~2850-2960 | C-H stretch | Aliphatic (Octyl chain) |

| ~1680-1710 | C=O stretch | Carboxylic Acid (Dimer) |

| ~1605, ~1580 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[4][11]

-

¹H NMR : The proton NMR spectrum will show distinct signals for the aromatic protons, the methylene group adjacent to the ether oxygen (-O-CH₂-), the long aliphatic chain, the terminal methyl group, and the highly deshielded carboxylic acid proton.

-

¹³C NMR : The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons (with distinct shifts for the ipso, ortho, meta, and para positions), and the individual carbons of the octyl chain.[16]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 8OBA, the molecular ion peak [M]⁺ would be observed at m/z = 250.33.[6][17] Key fragmentation patterns often involve the loss of the octyl chain or cleavage at the ether linkage.

The Liquid Crystalline Properties of 8OBA

The defining characteristic of 8OBA is its thermotropic liquid crystalline behavior.[18] Upon heating, it does not melt directly into an isotropic liquid but instead transitions through intermediate, partially ordered fluid phases known as mesophases.[3]

The Role of Supramolecular Dimerization

The primary driver for mesophase formation in 8OBA is the formation of a stable hydrogen-bonded dimer.[3][19] Two carboxylic acid groups associate to form a cyclic structure, which significantly increases the molecule's effective length and rigidity. This elongated supramolecular rod is the fundamental unit that self-assembles into the liquid crystal phases.[1][3]

Phase Transitions

8OBA exhibits a well-defined sequence of phase transitions upon heating.[18] The specific transition temperatures can vary slightly depending on purity but are generally consistent.

| Transition | Temperature (°C) | Description |

| Crystal → Smectic C | ~101 °C | Molecules are arranged in layers, with the long axes tilted relative to the layer normal. |

| Smectic C → Nematic | ~108 °C | The layered structure is lost, but long-range orientational order of the molecular long axes is maintained. |

| Nematic → Isotropic | ~147 °C | All long-range orientational and positional order is lost, resulting in a true liquid. |

Source:

Phase Transition Diagram

Caption: Phase transition sequence for this compound upon heating.

Applications and Research Significance

This compound is a vital model compound for fundamental research into liquid crystals.[1] It is extensively used to study:

-

Structure-Property Relationships : By comparing its behavior to other members of the 4-alkoxybenzoic acid series, researchers can systematically investigate how chain length affects mesophase type and stability.[3][20]

-

Hydrogen-Bonded Liquid Crystals (HBLCs) : It serves as a primary component in the formation of HBLC mixtures, where it is combined with other molecules (e.g., pyridines) to create novel supramolecular structures with tunable properties.[1][19]

-

Precursor for Advanced Materials : 8OBA is a starting material for synthesizing more complex mesogens, including esters, polymers, and chiral ferroelectric liquid crystals.[21]

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as a skin and serious eye irritant.[22][23]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[22]

-

Handling : Avoid creating dust. Use in a well-ventilated area or under a fume hood.[22]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Conclusion

This compound is far more than a simple organic molecule; it is a canonical example of molecular self-assembly. Its structure, characterized by a rigid aromatic core, a flexible alkyl tail, and a critical hydrogen-bonding carboxylic acid group, provides the ideal architecture for forming thermotropic liquid crystalline phases. The predictable synthesis and rich phase behavior make it an invaluable tool for both pedagogical purposes and advanced materials research. A thorough understanding of its molecular structure and properties provides a solid foundation for any scientist or engineer working in the field of soft matter and functional organic materials.

References

-

Guidechem. This compound 2493-84-7 wiki.

-

BenchChem. The Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Research.

-

ResearchGate. Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids | Request PDF.

-

Sigma-Aldrich. 4-(Octyloxy)benzoic acid 98%.

-

Taylor & Francis Online. Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC).

-

Thermo Fisher Scientific. SAFETY DATA SHEET - this compound.

-

Fisher Scientific. SAFETY DATA SHEET - 4-n-Octylbenzoic acid.

-

PubMed Central (PMC). 4-(4-Octyloxybenzoyloxy)benzoic acid.

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 2493-84-7 Name: this compound.

-

ResearchGate. Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase.

-

PubChem. 4-(Octyloxy)benzoic acid.

-

National Institutes of Health (NIH). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications.

-

Taylor & Francis Online. Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC).

-

ResearchGate. (PDF) 4-(4-Octyloxybenzoyloxy)benzoic acid.

-

NIST WebBook. 4-Octyloxybenzoic acid.

-

Solubility of Things. 4-Octoxybenzoic acid.

-

NIST WebBook. 4-Octyloxybenzoic acid IR Spectrum.

-

ACS Publications. Thermodynamic Study of 4-n-Alkyloxybenzoic Acids.

-

ResearchGate. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids | Request PDF.

-

MDPI. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology.

-

ChemicalBook. This compound(2493-84-7) 1H NMR spectrum.

-

ChemBK. This compound.

-

Taylor & Francis Online. Liquid crystalline behaviour of benzoic acid derivatives containing alkoxyazobenzene.

-

Fisher Scientific. SAFETY DATA SHEET - p-Acetoxybenzoic acid.

-

ResearchGate. Liquid crystal 4-(octyloxy)benzoic acid. | Download Scientific Diagram.

-

National Institutes of Health (NIH). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology.

-

NIST WebBook. 4-Octyloxybenzoic acid Phase change data.

-

SpectraBase. Benzoic acid, 4-octyl-, 4-(octyloxy)phenyl ester - MS (GC) - Spectrum.

-

National Institutes of Health (NIH). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation.

-

The Royal Society of Chemistry. Supplementary Information.

-

ResearchGate. (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

-

Williamson Ether Synthesis.

-

Master Organic Chemistry. The Williamson Ether Synthesis.

-

BenchChem. Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.

-

NIST WebBook. Benzoic acid, 4-(acetyloxy)- Mass spectrum (electron ionization).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 4-Octyloxybenzoic acid [webbook.nist.gov]

- 7. 4-Octyloxybenzoic acid [webbook.nist.gov]

- 8. 4-(Octyloxy)benzoic acid | C15H22O3 | CID 17231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. This compound(2493-84-7) 1H NMR spectrum [chemicalbook.com]

- 12. francis-press.com [francis-press.com]

- 13. gold-chemistry.org [gold-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. rsc.org [rsc.org]

- 17. spectrabase.com [spectrabase.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 4-(4-Octyloxybenzoyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2493-84-7 Name: this compound [xixisys.com]

Introduction: The Significance of 4-n-Octyloxybenzoic Acid

An In-depth Technical Guide to the Synthesis of 4-n-Octyloxybenzoic Acid

This compound, a member of the aromatic carboxylic acid family, is a molecule of significant interest in materials science and medicinal chemistry.[1] Structurally, it consists of a benzoic acid core functionalized with an eight-carbon alkyloxy chain (octyloxy group) at the para position. This amphiphilic nature, combining a rigid aromatic head with a flexible aliphatic tail, is the foundation of its utility, particularly as a precursor for liquid crystals.[2][3] Its derivatives are integral components in the formulation of chiral ferroelectric benzoates and other mesogenic materials.[3] Furthermore, it serves as a key intermediate in the synthesis of various pharmaceutical compounds.[2][3]

This guide provides a detailed exploration of the predominant and most reliable pathway for synthesizing this compound: the Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and discuss the analytical techniques required to validate the synthesis, ensuring a comprehensive resource for researchers and drug development professionals.

Core Synthesis Pathway: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is exceptionally well-suited for preparing this compound.[4][5] The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, which involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[4][5]

The overall reaction for the synthesis of this compound is as follows:

- Starting Materials: 4-hydroxybenzoic acid and 1-bromooctane.

- Core Transformation: Formation of an ether linkage between the phenolic oxygen of 4-hydroxybenzoic acid and the n-octyl chain.

Mechanistic Deep Dive: A Two-Step S(_N)2 Process

The synthesis is not a single-step event but a sequence of two critical transformations. Understanding the causality behind each step is crucial for experimental success.

Step 1: In Situ Generation of the Nucleophile (Phenoxide Formation)

The phenolic hydroxyl group of 4-hydroxybenzoic acid is weakly acidic and not sufficiently nucleophilic to attack the alkyl halide directly. Therefore, the first step is deprotonation using a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K(_2)CO(_3)), to generate the far more reactive sodium or potassium 4-carboxyphenoxide salt.

-

Causality: The base abstracts the acidic proton from the phenolic -OH group, creating a negatively charged oxygen atom (the phenoxide). This greatly enhances the nucleophilicity, priming the molecule for the subsequent substitution step. The choice of a moderate base is deliberate; a very strong base could potentially deprotonate the carboxylic acid as well, though the phenolic proton is more acidic and reacts preferentially under controlled conditions.

Step 2: Nucleophilic Attack and Ether Formation

The generated phenoxide ion then acts as the nucleophile, attacking the primary alkyl halide, 1-bromooctane.

-

Causality: This step follows a classic S(_N)2 pathway.[4][5] The nucleophilic phenoxide attacks the electrophilic carbon atom of 1-bromooctane that is bonded to the bromine atom. This attack occurs from the backside, leading to an inversion of stereochemistry (though not relevant here as the carbon is not a stereocenter). The carbon-bromine bond breaks concurrently, and the bromide ion is displaced as the leaving group.[5] The use of a primary alkyl halide like 1-bromooctane is critical. Secondary and tertiary halides would favor an elimination (E2) side reaction, leading to the formation of octene instead of the desired ether product.[4][5] Polar aprotic solvents like dimethyl sulfoxide (DMSO) are known to accelerate S(_N)2 reactions by solvating the cation of the base (e.g., Na(\text{+})) without strongly solvating the nucleophile, leaving it more "free" to attack.[5][6]

The following diagram illustrates the mechanistic pathway:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Preparation of Phenoxide Solution: In a suitable reaction vessel, heat 480 mL of dimethyl sulfoxide (DMSO) to 80°C. Separately, prepare a solution of 19.2 g of p-hydroxybenzoic acid in 120 mL of 10% aqueous sodium hydroxide. Add this basic solution to the pre-heated DMSO.

-

Alkylation: To the resulting solution, add 28.95 g of n-octyl bromide dropwise over a period of 15-20 minutes, maintaining gentle stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to cool and continue stirring at room temperature for 4 hours.

-

Work-up and Precipitation: Pour the reaction mixture into 1200 mL of ice water. This will quench the reaction and precipitate the sodium salt of the product.

-

Acidification: Slowly add approximately 30 mL of concentrated hydrochloric acid to the aqueous mixture. The solution will become acidic, causing the this compound to precipitate out as a solid. Allow the mixture to stand until precipitation is complete.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.

-

Purification: Dry the collected precipitate. For purification, recrystallize the crude product from a mixture of acetonitrile and water. Dissolve the solid in a minimum amount of hot acetonitrile and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of pure crystals.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetonitrile/water, and dry thoroughly. The final product should be a white crystalline solid. [1]

Product Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C({15})H({22})O(3) | |

| Molar Mass | 250.33 g/mol | [7] |

| Appearance | White crystalline solid/powder | [1][7] |

| Melting Point | 101-105 °C | [2][3][8][9] |

-

Melting Point Analysis: A sharp melting point within the literature range is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include:

-

A singlet for the carboxylic acid proton (-COOH) typically above 12 ppm.

-

Doublets in the aromatic region (approx. 6.9-8.0 ppm) corresponding to the protons on the benzene ring.

-

A triplet around 4.0 ppm for the -OCH(_2)- protons adjacent to the ether oxygen.

-

A series of multiplets in the aliphatic region (approx. 1.2-1.8 ppm) for the other six methylene (-CH(_2)-) groups.

-

A triplet around 0.9 ppm for the terminal methyl (-CH(_3)) group. [10]* Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.

-

A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm

. -

A strong C=O stretch from the carbonyl group of the carboxylic acid, appearing around 1680-1710 cm

. -

C-O-C stretching vibrations for the ether linkage, found in the 1250-1050 cm

region. -

Sp

C-H stretches from the aromatic ring just above 3000 cm

-

Conclusion

The Williamson ether synthesis offers a robust, efficient, and widely adopted method for the preparation of this compound. By understanding the underlying S(_N)2 mechanism, carefully selecting reagents and conditions, and employing a systematic protocol for reaction, work-up, and purification, researchers can reliably produce this valuable compound. The subsequent validation of the product's identity and purity through physical and spectroscopic analysis is a critical final step that upholds the principles of scientific integrity, ensuring the material is suitable for its intended applications in advanced materials and drug development.

References

-

4-Octoxybenzoic acid . Solubility of Things. [Link]

-

4-(Octyloxy)benzoic acid | C15H22O3 | CID 17231 . PubChem. [Link]

-

Preparation of p-(n-Octyloxy)benzoic Acid . PrepChem.com. [Link]

-

This compound . ChemBK. [Link]

-

Synthesis of 4-octyloxybenzoic acid chloride . PrepChem.com. [Link]

-

4-(4-Octyloxybenzoyloxy)benzoic acid . PubMed Central (PMC). [Link]

-

Williamson Ether Synthesis . Cambridge University Press. [Link]

-

Williamson ether synthesis . Wikipedia. [Link]

-

(1) Synthesis of 4-Octyloxybenzoic acid . PrepChem.com. [Link]

-

4-Octyloxybenzoic acid . NIST WebBook. [Link]

-

The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

-

P-(OCTYLOXY)BENZOIC ACID . ChemBK. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. 4-(Octyloxy)benzoic acid | C15H22O3 | CID 17231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 98%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound CAS#: 2493-84-7 [m.chemicalbook.com]

- 10. This compound(2493-84-7) 1H NMR [m.chemicalbook.com]

- 11. 4-Octyloxybenzoic acid [webbook.nist.gov]

An In-depth Technical Guide to 4-n-Octyloxybenzoic Acid (CAS: 2493-84-7)

This guide provides a comprehensive technical overview of 4-n-octyloxybenzoic acid, a versatile organic compound with significant applications in materials science and potential utility in the pharmaceutical industry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and key applications of this molecule, with a focus on the scientific principles that underpin its utility.

Introduction: The Molecular Architecture and Its Implications

This compound, with the chemical formula C₁₅H₂₂O₃, is an aromatic carboxylic acid distinguished by a para-substituted octyloxy group.[1][2] This specific molecular architecture, featuring a rigid benzoic acid core and a flexible lipophilic alkyl chain, imparts a unique amphiphilic character to the molecule. This duality is the foundation of its most prominent application: the formation of thermotropic liquid crystals.[3] The carboxylic acid moiety allows for strong, directional hydrogen bonding, leading to the formation of supramolecular structures, while the octyl chain influences the phase behavior and solubility.[1][4] This guide will explore how these structural features are leveraged in its synthesis and various applications.

Physicochemical and Thermotropic Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its application. The compound typically appears as a white to off-white crystalline powder.[5] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2493-84-7 | [1][2][5] |

| Molecular Formula | C₁₅H₂₂O₃ | [1][2] |

| Molecular Weight | 250.33 g/mol | [1][2] |

| Melting Point | 101-105 °C | [1] |

| Solubility | Insoluble in water; Soluble in hot methanol and other organic solvents. | [4] |

| pKa | 4.48 ± 0.10 (Predicted) |

The most remarkable property of this compound is its thermotropic liquid crystalline behavior. Upon heating, it does not transition directly from a solid to an isotropic liquid. Instead, it passes through intermediate, partially ordered phases known as mesophases. This behavior is critical for its use in display technologies and other optical applications.

| Transition | Temperature (°C) | Source(s) |

| Crystalline to Smectic | ~101 | |

| Smectic to Nematic | ~108 | |

| Nematic to Isotropic Liquid | ~147 |

Synthesis of this compound: A Validated Protocol

The most common and efficient method for synthesizing this compound is through a Williamson ether synthesis, followed by ester hydrolysis. This two-step process is reliable and scalable.

Causality Behind Experimental Choices

The Williamson ether synthesis is an SN2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[6] In this specific synthesis, the phenoxide is generated from a p-hydroxybenzoate ester rather than p-hydroxybenzoic acid itself. This is a critical choice to prevent the acidic carboxylic proton from interfering with the basic conditions required for phenoxide formation. The ester group is a convenient protecting group that is readily hydrolyzed in a subsequent step. An ester of p-hydroxybenzoic acid, such as ethyl or methyl p-hydroxybenzoate, is used as the starting material.[7] A strong base, like potassium hydroxide or sodium hydroxide, is used to deprotonate the phenolic hydroxyl group, forming a potent nucleophile.[8] 1-Bromooctane serves as the alkylating agent, providing the eight-carbon chain. The choice of a primary alkyl halide is crucial to favor the SN2 mechanism and avoid elimination side reactions.[6] The final step is the hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

-

Esterification (Williamson Ether Synthesis):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl p-hydroxybenzoate (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol.

-

Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the potassium phenoxide salt.

-

To this mixture, add 1-bromooctane (1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude methyl 4-n-octyloxybenzoate.

-

-

Hydrolysis (Saponification):

-

Dissolve the crude methyl 4-n-octyloxybenzoate in a mixture of ethanol and an aqueous solution of potassium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water.

-

-

Work-up and Purification:

-

While stirring, carefully acidify the aqueous solution with dilute hydrochloric acid until the pH is acidic. A white precipitate of this compound will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

-

For further purification, recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound as a white crystalline solid.

-

Dry the purified product under vacuum. The final product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

-

Core Applications and Mechanistic Insights

Liquid Crystals: The Power of Supramolecular Assembly

The primary application of this compound is as a building block for liquid crystals.[1][5] Its ability to form liquid crystalline phases is a direct consequence of its molecular structure, which facilitates the formation of hydrogen-bonded dimers.[1][4]

Caption: Dimerization and subsequent self-assembly of this compound.

The two carboxylic acid groups form a pair of strong hydrogen bonds, creating a stable, elongated, and more rigid supramolecular structure.[4] This dimer has a higher aspect ratio than the individual molecule, which is a key factor for the formation of anisotropic liquid crystalline phases. The flexible octyloxy chains at both ends of the dimer provide fluidity and prevent premature crystallization, allowing the material to exhibit smectic and nematic phases over a broad temperature range.[3] In the smectic phase, the dimers are arranged in layers, while in the nematic phase, they have long-range orientational order but no positional order. These properties are exploited in the manufacturing of liquid crystal displays (LCDs) and other electro-optical devices.

Potential in Drug Development and Delivery

While less documented than its role in materials science, the amphiphilic nature of this compound suggests potential applications in the pharmaceutical field.[1] Its structure, comprising a hydrophilic carboxylic acid head group and a lipophilic octyl tail, is characteristic of molecules used in drug delivery systems.

Hypothesized Applications:

-

Component of Liposomes or Nanoparticles: The amphiphilic character could allow it to be incorporated into the lipid bilayers of liposomes or as a component of polymeric nanoparticles. These nanocarriers can encapsulate therapeutic agents, potentially improving their solubility, stability, and pharmacokinetic profile.

-

Permeation Enhancer: The lipophilic octyl chain may facilitate the transport of drugs across biological membranes, suggesting a role as a permeation enhancer in transdermal or oral drug delivery systems.

-

Linker Molecule: The carboxylic acid group can be functionalized, for example, by forming an amide or ester bond with a drug molecule. The octyloxy chain could then serve to modulate the solubility or membrane-binding properties of the resulting conjugate.

Further research is required to validate these potential applications and to assess the biocompatibility and toxicity of this compound in biological systems.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is classified as an irritant and may cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[1]

-

Respiratory Protection: In case of dust formation, a NIOSH-approved N95 respirator or equivalent should be used.[1]

Handling and Storage:

-

Handle in a well-ventilated area to avoid dust inhalation.[9]

-

Avoid contact with skin and eyes.[9]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

It is a combustible solid, so it should be kept away from sources of ignition.[1]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[9]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[9]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[9]

Conclusion

This compound is a molecule of significant interest due to the elegant relationship between its structure and function. Its ability to self-assemble into hydrogen-bonded dimers is the cornerstone of its application in the field of liquid crystals. While its potential in drug development is still largely exploratory, its amphiphilic properties present intriguing possibilities for the design of novel drug delivery systems. A thorough understanding of its synthesis, physicochemical properties, and safety considerations, as detailed in this guide, is essential for any researcher or scientist working with this versatile compound.

References

-

Miranda, M. D., Maria, T. M. R., Eusébio, M. E. S., Sebastião, P. J., Martín Ramos, P., Figueirinhas, J. L., & Ramos Silva, M. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(octyloxy)benzoic acid with 4-alkylbenzoic acids. Molecular Crystals and Liquid Crystals, 630(1), 87-101. [Link]

- Kuz'mina, L. G., Kucherepa, N. S., Pestov, S. M., Kochetov, A. N., Rukk, N. S., & Syrbu, S. A. (2009). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Crystallography Reports, 54(5), 862–879.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17231, 4-(Octyloxy)benzoic acid. Retrieved from [Link]

-

Havi, G., Ahmed, H. A., & Tarek, M. (2021). Thermal and Mesomorphic Investigations of 1:1 Supramolecular Assemblies of 4-[(4-(n-Alkoxy)phenylimino)methyl]benzoic Acids. Materials, 14(19), 5585. [Link]

-

Amerigo Scientific. (n.d.). 4-(Octyloxy)benzoic acid (98%). Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-Octyloxybenzoic acid. Retrieved from [Link]

- Chauhan, M. B., Dabhi, H. R., & Bhoya, U. C. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37.

-

University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids - CONICET [bicyt.conicet.gov.ar]

- 3. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-n-Octyloxybenzoic Acid

This guide provides a comprehensive overview of the spectroscopic data for 4-n-octyloxybenzoic acid, a key intermediate in the synthesis of liquid crystals and medicinal compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy as applied to the structural elucidation of this molecule.

Introduction to this compound

This compound (OOBA) is a calamitic (rod-shaped) molecule that exhibits liquid crystalline properties, specifically nematic and smectic phases. Its structure, consisting of a rigid benzoic acid core and a flexible n-octyloxy chain, is fundamental to its self-assembly into ordered mesophases. Spectroscopic analysis is therefore crucial for confirming its molecular structure, purity, and understanding the electronic and vibrational characteristics that give rise to its unique material properties.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₃ |

| Molecular Weight | 250.33 g/mol |

| Melting Point | 101-105 °C |

| Appearance | White to almost white powder or crystals |

| Liquid Crystal Transitions | Crystalline to Smectic: 101 °C, Smectic to Nematic: 108 °C, Nematic to Isotropic: 147 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a clear map of the proton environments within the molecule, from the distinct signals of the aromatic protons to the overlapping multiplets of the aliphatic octyloxy chain.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).[1]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[1]

-

Data Acquisition: Record the spectrum at room temperature using a standard single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | -COOH |

| 8.05 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -COOH) |

| 6.95 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -O(CH₂)₇CH₃) |

| 4.02 | t, J ≈ 6.6 Hz | 2H | -OCH₂- |

| 1.81 | p, J ≈ 6.8 Hz | 2H | -OCH₂CH₂- |

| 1.47 - 1.25 | m | 10H | -(CH₂)₅- |

| 0.89 | t, J ≈ 6.8 Hz | 3H | -CH₃ |

Interpretation:

The downfield singlet at approximately 11.5 ppm is characteristic of the acidic proton of the carboxylic acid group. The two doublets in the aromatic region (8.05 and 6.95 ppm) confirm the para-substitution pattern of the benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group are deshielded and appear further downfield compared to the protons ortho to the electron-donating octyloxy group. The aliphatic protons of the octyloxy chain show expected multiplicities and integrations, with the terminal methyl group appearing as a triplet around 0.89 ppm.

Molecular Structure of this compound with ¹H NMR Assignments:

Caption: Molecular structure with ¹H NMR chemical shift assignments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg in 0.6-0.7 mL of CDCl₃ or DMSO-d₆.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.[1]

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required.

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction.

¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | -COOH |

| ~163.5 | C-O (aromatic) |

| ~132.5 | C-H (aromatic, ortho to -COOH) |

| ~122.0 | C-COOH (aromatic) |

| ~114.5 | C-H (aromatic, ortho to -O(CH₂)₇CH₃) |

| ~68.5 | -OCH₂- |

| ~31.8 | -CH₂- |

| ~29.3 | -CH₂- |

| ~29.2 | -CH₂- |

| ~26.0 | -CH₂- |

| ~22.7 | -CH₂- |

| ~14.1 | -CH₃ |

Interpretation:

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 172.0 ppm. The aromatic carbons exhibit distinct chemical shifts based on their substitution. The carbon attached to the oxygen of the ether group is significantly deshielded (~163.5 ppm). The carbons of the octyloxy chain appear in the aliphatic region, with the terminal methyl carbon being the most shielded at approximately 14.1 ppm.

¹³C NMR Chemical Shift Correlation Diagram:

Caption: ¹³C NMR chemical shift regions for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000-2500 (broad) | O-H stretch | Carboxylic acid |

| ~2920, ~2850 | C-H stretch (aliphatic) | Alkyl chain |

| ~1680 | C=O stretch | Carboxylic acid (dimer) |

| ~1605, ~1580 | C=C stretch | Aromatic ring |

| ~1430 | O-H bend | Carboxylic acid |

| ~1250, ~1170 | C-O stretch | Ether and carboxylic acid |

| ~845 | C-H out-of-plane bend | para-disubstituted aromatic |

Interpretation:

The IR spectrum of this compound is characterized by a very broad absorption band in the 3000-2500 cm⁻¹ region, which is indicative of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O stretching of the dimerized carboxylic acid. The presence of the octyloxy chain is confirmed by the C-H stretching vibrations just below 3000 cm⁻¹. The aromatic ring gives rise to characteristic C=C stretching absorptions around 1605 and 1580 cm⁻¹, and the out-of-plane C-H bending at approximately 845 cm⁻¹ confirms the para-substitution pattern.

FTIR Workflow:

Caption: Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Fragmentation Pattern (EI-MS):

| m/z | Proposed Fragment |

| 250 | [M]⁺˙ (Molecular Ion) |

| 233 | [M - OH]⁺ |

| 205 | [M - COOH]⁺ |

| 138 | [HO-C₆H₄-O]⁺˙ |

| 121 | [HO-C₆H₄-C=O]⁺ |

Interpretation:

The molecular ion peak [M]⁺˙ is expected at m/z 250, confirming the molecular weight of this compound. A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH), giving rise to a peak at m/z 233.[2] Loss of the entire carboxyl group as a radical (•COOH) would result in a fragment at m/z 205.[2] Cleavage of the ether bond is also expected. A significant peak at m/z 121 is characteristic of the p-hydroxybenzoyl cation, formed by cleavage of the octyl chain and rearrangement. The ion at m/z 138 likely corresponds to the p-hydroxyphenoxy radical cation.

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in this compound.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be chosen to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-0.8).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Use a quartz cuvette with a 1 cm path length. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution. Scan the absorbance over a range of wavelengths, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Expected UV-Vis Data (in Ethanol):

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~255 | >10,000 | π → π* |

Interpretation:

This compound is expected to exhibit a strong absorption band around 255 nm in ethanol. This absorption corresponds to a π → π* electronic transition within the conjugated system of the benzene ring, which is influenced by the carboxylic acid and octyloxy substituents. The high molar absorptivity is characteristic of such transitions.

Conclusion

The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a comprehensive and complementary suite of tools for the thorough characterization of this compound. By understanding the principles behind each technique and the interpretation of the resulting data, researchers can confidently verify the structure and purity of this important liquid crystal precursor, ensuring the quality and reliability of their subsequent research and development endeavors.

References

-

PrepChem. (n.d.). Synthesis of 4-Octyloxybenzoic acid. Retrieved January 11, 2026, from [Link]

-

Ammar, Y. A., El-Sayed, S. M., Ali, A. M., El-Sadek, M. M., & El-Gammal, O. A. (2021). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. RSC Advances, 11(38), 23567-23580. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-n-Octyloxybenzoic Acid

Introduction

4-n-Octyloxybenzoic acid is a key intermediate in the synthesis of liquid crystals, pharmaceuticals, and other advanced organic materials.[1] Its molecular structure, comprising a benzoic acid core, a flexible n-octyloxy chain, and a rigid aromatic ring, gives rise to unique physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the structural elucidation and purity assessment of this molecule. It provides precise information on the electronic environment of each proton, their connectivity, and their relative abundance.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will delve into the experimental methodology for acquiring a high-resolution spectrum, followed by a detailed interpretation of the chemical shifts, spin-spin coupling, and integration, grounded in the fundamental principles of NMR spectroscopy.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization. The protocol outlined below is a self-validating system designed to yield a high-resolution spectrum suitable for unambiguous structural analysis.

Sample Preparation

The objective is to prepare a homogeneous, particle-free solution at an optimal concentration.[2]

-